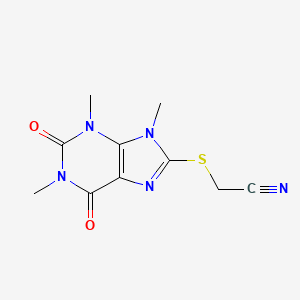

2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile, also known as TSG-6, is a protein that plays a crucial role in the body's inflammatory response. It is a small glycoprotein that is secreted by various cell types, including mesenchymal stem cells, macrophages, and endothelial cells. TSG-6 has been shown to have anti-inflammatory and tissue-protective effects, making it a promising candidate for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Scope and Mechanisms : Motto et al. (2011) explored the synthesis and mechanism of base-induced cyclization of benzyl alkynyl sulfides, including compounds structurally related to 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile. They focused on the reaction of aryl substituted benzyl 1-alkynyl sulfides and provided computational chemistry insights, highlighting the significant role of electronic factors and tautomerism in these reactions (Motto et al., 2011).

Novel Syntheses of Related Compounds : Grigor’ev et al. (2015) developed an efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are structurally similar to the compound of interest. Their work illustrates the utility of these compounds in pharmaceutical, biological, and medicinal applications (Grigor’ev et al., 2015).

Cyclization Mechanisms in Benzylaminoacetonitriles : Harcourt et al. (1978) discussed the cyclization of benzylaminoacetonitriles, providing insights into the mechanisms relevant to compounds like 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile. Their study offers valuable information about the dual mechanism of cyclization in these types of chemical structures (Harcourt et al., 1978).

Biological Applications and Properties

Potential in Pharmacology : Kuskov et al. (2021) investigated the kinetics and mechanism of synthesis of carboxyl-containing telechelics for pharmacological use, including compounds with similarities to 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile. Their findings suggest applications in pharmacology, particularly in the controlled release of drugs (Kuskov et al., 2021).

Antimicrobial and Antioxidant Activity : Bassyouni et al. (2012) synthesized novel carbonitrile derivatives and evaluated their antioxidant and antimicrobial activities. This research highlights the potential biological activities of structurally related compounds, which could include 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile (Bassyouni et al., 2012).

In Vitro Antimicrobial Activity : El-Gaby et al. (2009) explored the synthesis and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and related compounds. Their study provides insights into the antimicrobial potential of sulfur-containing compounds like 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile (El-Gaby et al., 2009).

Synthesis and Biological Evaluation of Related Compounds : Fathima et al. (2021) conducted a study on the synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives. Their findings contribute to the understanding of the biological properties and potential applications of compounds structurally related to 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile (Fathima et al., 2021).

Eigenschaften

IUPAC Name |

2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c1-13-7-6(12-9(13)18-5-4-11)8(16)15(3)10(17)14(7)2/h5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLPZGZFRMPOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate](/img/structure/B2435273.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)